molecular formula C20H12 B15498682 Benz[k]acephenanthrylene CAS No. 212-41-9

Benz[k]acephenanthrylene

Cat. No.: B15498682
CAS No.: 212-41-9
M. Wt: 252.3 g/mol
InChI Key: DKCWWCWLEZJRLL-UHFFFAOYSA-N
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Description

Benz[k]acephenanthrylene (CAS 212-41-9) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₂ and a molecular weight of 252.31 g/mol . Structurally, it is classified as naphth[2,3-e]acenaphthylene, featuring fused aromatic rings characteristic of PAHs. Key physical properties reported include a melting point of 14.03°C, boiling point of 13.46°C, and density of 3.897 g/cm³ .

This compound is identified in environmental matrices like coal tar, where it co-elutes with benzo[a]fluoranthene (BaF) during gas chromatography/mass spectrometry (GC/MS) analysis, complicating its isolation .

Q & A

Basic Research Questions

Q. What are the key structural and metabolic characteristics of Benz[k]acephenanthrylene (B[k]A) in environmental toxicology studies?

B[k]A is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) isomer formed by fusing a five-membered ring between C4-C5 of benz(a)anthracene. Its metabolic pathways involve cytochrome P450-mediated oxidation, producing dihydrodiol and epoxide intermediates, which are critical for evaluating carcinogenicity. Analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are recommended for identifying metabolites in microsomal assays .

Q. How can researchers reliably detect and quantify B[k]A in environmental matrices?

B[k]A is typically extracted from soil, water, or air samples using accelerated solvent extraction (ASE) or Soxhlet extraction with toluene/dichloromethane. Quantification requires GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Benz[e]acephenanthrylene-d12) to correct for matrix effects. Method validation should include recovery rates (70–120%) and limits of detection (LODs) ≤ 0.1 ng/g .

Q. What are the regulatory thresholds for B[k]A in consumer products, and how do they influence analytical protocols?

Under EU Regulation (EU) 2018/1513, B[k]A is restricted to ≤1 mg/kg in textiles and clothing. Compliance testing involves homogenizing samples, sonicating in hexane/acetone (3:1), and analyzing via LC-MS/MS with electrospray ionization (ESI). Calibration curves must span 0.1–10 µg/L to ensure precision (RSD < 15%) .

Advanced Research Questions

Q. How do relative potency factors (RPFs) for B[k]A compare to other PAHs in carcinogenicity risk assessments?

The U.S. EPA assigns B[k]A an RPF of 0.1 based on rodent tumorigenicity studies, indicating lower potency than benzo[a]pyrene (RPF = 1) but comparable to benz[a]anthracene. However, discrepancies arise in vitro: B[k]A’s mutagenicity in Ames tests (TA98 strain ± S9) is weaker than benzo[k]fluoranthene (RPF = 0.01), suggesting tissue-specific metabolic activation. Researchers must validate RPFs using human-relevant models like HepG2 cells with CRISPR-edited CYP1A1 .

Q. What experimental strategies resolve nomenclature and CAS registry conflicts for B[k]A across databases?

B[k]A is ambiguously labeled as "Benzo[b]fluoranthene" (CAS 205-99-2) in some regulatory tables, conflicting with structural definitions. To resolve this, use IUPAC nomenclature (cyclopenta[de]benz[a]anthracene) and cross-validate identity via high-resolution mass spectrometry (HRMS) and NMR (e.g., ¹H NMR δ 7.8–8.3 ppm for aromatic protons). Reference standards should align with NIST Special Publication 922 indices .

Q. What are the methodological challenges in assessing B[k]A’s role in PAH mixture toxicity?

B[k]A’s synergistic effects in PAH mixtures (e.g., coal tar) complicate dose-response modeling. Researchers should employ factorial design experiments with fixed-ratio mixtures (e.g., B[k]A:BaP = 1:10) and measure endpoints like DNA adducts (via ³²P-postlabeling) or Aryl Hydrocarbon Receptor (AhR) activation. Data analysis requires multivariate regression to disentangle additive vs. synergistic interactions .

Q. How can in silico models improve predictions of B[k]A’s environmental persistence and bioaccumulation?

Quantitative Structure-Activity Relationship (QSAR) models using log Kow (5.94) and molecular polarizability (31.5 ų) predict moderate bioaccumulation (BCF ≈ 500 in fish). However, these models underestimate photodegradation rates in sunlight (t½ = 4–6 hours). Pair computational tools like EPI Suite with experimental validation via solar simulator assays (λ = 290–700 nm) .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Benz[k]acephenanthrylene with structurally analogous PAHs:

Compound CAS Number Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Structural Features
This compound 212-41-9 C₂₀H₁₂ 14.03 13.46 3.897 Naphth[2,3-e]acenaphthylene
Benz[e]acephenanthrylene 205-99-2 C₂₀H₁₂ N/A N/A N/A 3,4-Benzfluoranthene
Benzo[a]pyrene (BaP) 50-32-8 C₂₀H₁₂ 179 495 1.35 Five fused benzene rings
Benz[k]fluoranthene 207-08-9 C₂₀H₁₂ 217 480 N/A Fluoranthene derivative
Benz[j]aceanthrylene 202-33-5 C₂₀H₁₂ 170–171 N/A N/A Orange plates from hexane crystallization

Notes:

  • Benz[e]acephenanthrylene (synonymous with benzo[b]fluoranthene) shares a molecular formula but differs in ring arrangement .
  • Benz[j]aceanthrylene exhibits a significantly higher melting point, suggesting greater structural rigidity .

Solubility and Environmental Behavior

Solubility in water and surfactant media (e.g., CTAB) influences environmental mobility and bioaccumulation:

Compound Solubility in Water (mg/L) Surfactant-Mediated Solubility (CTAB, 5 mM) Environmental Detection (River Water)
This compound Not reported Not studied Detected in coal tar
Benz[e]acephenanthrylene 1.49 Enhanced in CTAB 25 µg/L recovery in river samples
Benzo[a]pyrene 1.62 Enhanced in CTAB 10 µg/L recovery
Benz[k]fluoranthene 0.801 Enhanced in CTAB Not quantified

This compound’s environmental presence is less documented compared to Benz[e]acephenanthrylene and BaP, likely due to analytical challenges like co-elution with BaF .

Toxicity and Carcinogenicity

Relative potency factors (RPFs) for carcinogenicity and acute toxicity highlight key differences:

Compound Carcinogenicity RPF Acute Toxicity Profile Regulatory Status
This compound Not established Limited data; inferred toxicity from structural analogs Not listed under REACH Annex XVII
Benz[e]acephenanthrylene 0.1 Carcinogen; very toxic to aquatic life Restricted under REACH
Benzo[a]pyrene 1 (reference) Carcinogen; respiratory irritant Restricted globally
Benz[k]fluoranthene 0.01 Irritant; low carcinogenic potency Restricted under REACH
  • Benz[e]acephenanthrylene (RPF = 0.1) is 10-fold less potent than BaP but 10-fold more potent than Benz[k]fluoranthene .
  • This compound’s toxicity remains understudied, though its structural similarity to regulated PAHs warrants caution.

Analytical Challenges

Co-elution with isomers complicates detection:

  • This compound co-elutes with BaF in GC/MS, requiring advanced separation techniques for accurate quantification .
  • Benz[e]acephenanthrylene and benzo[b]fluoranthene are often misidentified due to synonymy in nomenclature .

Properties

CAS No.

212-41-9

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

IUPAC Name

pentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene

InChI

InChI=1S/C20H12/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-9-8-13-6-3-7-18(19)20(13)16/h1-12H

InChI Key

DKCWWCWLEZJRLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C=C5

Origin of Product

United States

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